molecular formula BNa3O3 B1143754 trisodium orthoborate CAS No. 14312-40-4

trisodium orthoborate

Cat. No.: B1143754
CAS No.: 14312-40-4
M. Wt: 127.77851
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Description

Systematic IUPAC Nomenclature and Formula Derivation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for ionic compounds containing polyatomic anions. The compound possesses the molecular formula Na₃BO₃, which can be expressed in ionic form as (Na⁺)₃[BO₃]³⁻, clearly delineating the three sodium cations and the orthoborate trianion. According to current IUPAC recommendations, the preferred systematic name is this compound, reflecting the presence of three sodium atoms and the orthoborate anion with formula [BO₃]³⁻. The molecular weight of the anhydrous compound is calculated as 127.77851 grams per mole, based on the atomic masses of constituent elements.

The derivation of the systematic formula requires understanding the oxidation states and electronic configurations of the constituent atoms. Sodium exists in its typical +1 oxidation state, while boron adopts a +3 oxidation state within the orthoborate framework. The orthoborate anion [BO₃]³⁻ represents a structural analogue of the carbonate anion [CO₃]²⁻, with which it shares isoelectronic characteristics. The trigonal planar geometry of the orthoborate anion results from sp² hybridization of the boron atom, creating three equivalent boron-oxygen bonds arranged in a planar configuration.

Alternative systematic representations include the designation as boric acid trisodium salt, emphasizing its derivation from orthoboric acid B(OH)₃. The Chemical Abstracts Service registry number 14312-40-4 provides unique identification for this compound within chemical databases. The European Community number 238-253-6 serves as an additional regulatory identifier for commercial and industrial applications.

Property Value Reference
Molecular Formula Na₃BO₃
Molecular Weight 127.77851 g/mol
Chemical Abstracts Service Number 14312-40-4
European Community Number 238-253-6
Ionic Representation (Na⁺)₃[BO₃]³⁻

Historical Evolution of Terminology in Borate Chemistry

The historical evolution of borate nomenclature reflects the gradual understanding of structural diversity within boron-oxygen compounds and the need for precise chemical classification systems. The term "sodium borate" has been employed generically throughout chemical literature to describe various sodium salts containing different borate anions, creating significant ambiguity in scientific communication. This generic usage has necessitated the development of more specific nomenclature to distinguish between structurally distinct compounds such as sodium metaborate, sodium tetraborate, and this compound.

Early chemical literature frequently employed the designation "sodium orthoborate" for compounds with varying stoichiometries, including materials with formula Na₄B₂O₅, which actually represents an equimolar mixture of sodium metaborate and this compound. This historical inconsistency has contributed to ongoing nomenclature challenges in borate chemistry. The evolution toward systematic nomenclature has been influenced by International Union of Pure and Applied Chemistry recommendations for boron-containing compounds, particularly regarding the distinction between different structural types of borate anions.

The development of modern borate nomenclature has been significantly influenced by advances in structural characterization techniques, particularly X-ray crystallography and nuclear magnetic resonance spectroscopy. These analytical methods have enabled precise determination of borate anion structures, facilitating the establishment of systematic naming conventions based on structural features rather than empirical formulas alone. The International Union of Pure and Applied Chemistry recommendations for borane and borate nomenclature emphasize the importance of avoiding ambiguous class names and adopting more explicit terminology.

Historical terminology evolution has also been shaped by industrial applications and commercial nomenclature practices. The borax industry, dating back to ancient civilizations, employed various regional names for borate minerals, including tincal, tincar, and bourras, derived from Arabic, Persian, and Sanskrit linguistic origins. These historical designations reflect the international trade routes through which borate materials were distributed across different cultures and geographical regions.

The systematic approach to borate nomenclature has evolved to address the complexity of polyborate structures, which can form through condensation reactions involving multiple borate units. The orthoborate anion [BO₃]³⁻ represents the simplest monomeric borate structure, serving as a fundamental building block for understanding more complex polyborate architectures. This structural understanding has informed the development of nomenclature systems that clearly distinguish between monomeric, oligomeric, and polymeric borate species.

Structural Relationship to Orthoboric Acid and Metaborate Species

The structural relationships between this compound, orthoboric acid, and metaborate species reveal fundamental principles governing borate chemistry and the interconversion between different oxidation and hydration states. This compound serves as the sodium salt of orthoboric acid B(OH)₃, with the orthoborate anion [BO₃]³⁻ representing the fully deprotonated form of the parent acid. The structural transformation from orthoboric acid to orthoborate involves removal of three protons and coordination with three sodium cations to maintain electrical neutrality.

Orthoboric acid exhibits a trigonal planar molecular geometry with boron-oxygen bond lengths of 136 picometers and oxygen-hydrogen bond distances of 97 picometers. The molecular point group symmetry is designated as C₃h, reflecting the three-fold rotational symmetry around the boron atom. Upon deprotonation to form the orthoborate anion, the trigonal planar geometry is maintained, with the boron atom forming three equivalent covalent bonds with oxygen atoms. The structural similarity between orthoboric acid and the orthoborate anion demonstrates the retention of fundamental bonding patterns during acid-base transformations.

The relationship between orthoborate and metaborate species involves complex equilibrium processes that depend on solution conditions, particularly pH and ionic strength. When this compound dissolves in aqueous solution, the orthoborate anion undergoes partial hydrolysis according to the equilibrium: [BO₃]³⁻ + H₂O ⇌ [BO₂]⁻ + 3OH⁻. This hydrolysis reaction demonstrates the thermodynamic instability of the orthoborate anion in aqueous media and its tendency to convert to the more stable metaborate form under typical solution conditions.

The metaborate anion [BO₂]⁻ exhibits different structural characteristics compared to the orthoborate anion, with boron adopting different coordination environments depending on the solid-state context. In crystalline metaborate salts, the metaborate units frequently polymerize to form cyclic trimers with formula [B₃O₆]³⁻ or linear polymers with repeating [BO₂]⁻ units. These structural variations reflect the tendency of boron-oxygen systems to minimize energy through formation of extended networks or discrete oligomeric species.

The interconversion between orthoborate and metaborate species also occurs during thermal decomposition processes. When orthoboric acid undergoes controlled heating, it initially forms metaboric acid HBO₂ through dehydration reactions, followed by further condensation to produce tetraboric acid and ultimately boron trioxide. These thermal transformations illustrate the structural relationships between different borate species and the role of water elimination in driving structural reorganization.

Compound Formula Geometry Bond Characteristics Reference
Orthoboric Acid B(OH)₃ Trigonal Planar B-O: 136 pm, O-H: 97 pm
Orthoborate Anion [BO₃]³⁻ Trigonal Planar Three equivalent B-O bonds
Metaborate Anion [BO₂]⁻ Variable Oligomeric/polymeric structures
Metaboric Acid HBO₂ Variable Intermediate dehydration product

The structural chemistry of borate systems demonstrates remarkable diversity in coordination environments and polymerization patterns. The orthoborate anion represents a fundamental structural unit that can serve as a precursor for more complex borate architectures through condensation reactions. Understanding these structural relationships provides insight into the chemical behavior of this compound in various applications, including its role as a precursor for specialized borate materials and its behavior in aqueous solution chemistry.

Properties

CAS No.

14312-40-4

Molecular Formula

BNa3O3

Molecular Weight

127.77851

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisodium orthoborate can be synthesized through the reaction of sodium carbonate (Na₂CO₃) with sodium metaborate (NaBO₂) or boric oxide (B₂O₃) at high temperatures ranging from 600 to 850°C . The reaction is as follows: [ \text{NaBO}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_3\text{BO}_3 + \text{CO}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves heating the reactants in a controlled environment to ensure the purity of the final product. The process may involve multiple stages of heating and purification to achieve the desired quality .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent, and the reaction occurs under standard conditions.

    Electrolysis: An electrolytic cell with appropriate electrodes is used, and the reaction is conducted under controlled voltage and current.

Major Products:

    Hydrolysis: Sodium metaborate and hydroxide ions.

    Electrolysis: Sodium perborate.

Comparison with Similar Compounds

  • Sodium metaborate (NaBO₂)
  • Sodium tetraborate (Na₂B₄O₇)
  • Sodium pentaborate (Na₂B₅O₈)

Comparison:

This compound stands out due to its specific chemical properties and its ability to undergo hydrolysis and electrolysis, making it a versatile compound in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for stabilizing trisodium orthoborate in aqueous solutions, and how do pH variations influence its speciation?

  • This compound (Na₃BO₃) stability is pH-dependent. Below pH 9.14, orthoboric acid (H₃BO₃) dominates, while above this threshold, dissociation into B(OH)₄⁻ and H⁺ occurs. Researchers should use buffered solutions and monitor pH with calibrated probes to maintain stability. Spectroscopic methods (e.g., Raman or FTIR) can track speciation changes .

Q. Which synthesis routes yield high-purity this compound, and how can impurities be minimized?

  • A common method involves fusing boron with sodium hydroxide (NaOH) at elevated temperatures. Post-synthesis purification via recrystallization in ethanol-water mixtures reduces impurities. Characterization by ¹¹B NMR spectroscopy (referencing B(OH)₃ or B(OH)₄⁻ peaks) and elemental analysis ensures purity .

Q. What analytical techniques are essential for characterizing this compound in ionic liquid formulations?

  • Use ¹H, ¹³C, and ¹¹B NMR to confirm ionic liquid structure and anion-cation interactions. Density measurements (e.g., Anton Paar densimeter) and rheological profiling (shear rate-dependent viscosity) provide physical property data. Karl Fischer titration quantifies residual water, which can alter reactivity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be parameterized to model tetraalkylphosphonium orthoborate ionic liquids accurately?

  • Develop force fields using AMBER frameworks with adjusted bond/angle constants derived from ab initio calculations (e.g., DFT). Validate simulations against experimental density data (±1% error tolerance). Spatial distribution functions (SDFs) reveal anion-cation clustering, critical for predicting macroscopic properties like lubricity .

Q. What mechanisms explain the anomalous wear reduction observed in orthoborate-based lubricants at elevated temperatures?

  • Tribological testing (e.g., ball-on-plate rheometry) shows wear volumes decrease at 140°C due to tribofilm formation. Surface analysis (SEM/EDS) identifies boron-rich layers that reduce friction. Contrast with perfluoropolyether (PFPE) lubricants, where thermal degradation exacerbates wear .

Q. How does this compound interact with transition metals (e.g., Ni²⁺) in aqueous systems, and what complexes form under varying borate concentrations?

  • Potentiometric titration paired with speciation modeling (e.g., CHESS software) identifies complexes like [Ni(B₃O₃(OH)₄)]⁻. Solubility studies (ICP-OES) and EXAFS spectroscopy validate stoichiometry. Note discrepancies in literature due to uncharacterized solids in early studies .

Q. What structural factors govern the magnetic ordering in rare-earth orthoborates (e.g., PbMnBO₄), and how can neutron diffraction clarify spin interactions?

  • Synchrotron XRD reveals crystallographic sites for Mn³⁺/Pb²⁺. Magnetic susceptibility measurements (SQUID) show ferromagnetic transitions below 50 K. Neutron diffraction resolves spin frustration patterns, linking lattice geometry to macroscopic hysteresis .

Methodological Guidance for Addressing Contradictions

  • Data Discrepancies in Borate Speciation Studies : Cross-validate pH-dependent speciation using multiple techniques (e.g., NMR, potentiometry). Reconcile computational models (DFT) with experimental pKa values to resolve inconsistencies .
  • Divergent Tribological Results : Standardize testing protocols (ASTM D5707) to control humidity and load. Report wear volumes via 3D profilometry instead of scar diameter to avoid elastic recovery errors .

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